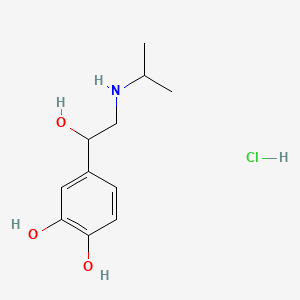Pharmacopeia & Metrological Institutes Standards
CAS No.:77-67-8
Molecular Formula:C7H11NO2
Molecular Weight:141.17 g/mol
Availability:
In Stock
CAS No.:55-38-9
Molecular Formula:C10H15O3PS2
C10H15O3PS2
(H3CO)2PSOC6H3(CH3)SCH3
C10H15O3PS2
(H3CO)2PSOC6H3(CH3)SCH3
Molecular Weight:278.3 g/mol
Availability:
In Stock
CAS No.:51-30-9
Molecular Formula:C11H17NO3.ClH
C11H18ClNO3
C11H18ClNO3
Molecular Weight:247.72 g/mol
Availability:
In Stock
CAS No.:22832-87-7
Molecular Formula:C18H15Cl4N3O4
Molecular Weight:479.1 g/mol
Availability:
In Stock
CAS No.:7232-21-5
Molecular Formula:C14H23Cl2N3O2
Molecular Weight:336.3 g/mol
Availability:
In Stock
CAS No.:57-13-6
Molecular Formula:CH4N2O
NH2CONH2
CH4N2O
NH2CONH2
CH4N2O
Molecular Weight:60.056 g/mol
Availability:
In Stock




